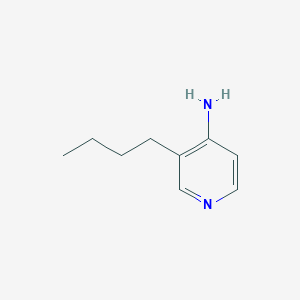![molecular formula C10H16Cl2N6 B15272280 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride](/img/structure/B15272280.png)
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride is a compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrazine ring, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the triazolopyrazine core. This can be achieved by reacting 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the piperazine moiety and the methyl group at the desired positions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . This inhibition can lead to the suppression of tumor growth in certain cancer cell lines . The compound’s antibacterial activity is believed to result from its ability to interfere with bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride include other triazolopyrazine derivatives such as:
- 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H16Cl2N6 |
|---|---|
Molekulargewicht |
291.18 g/mol |
IUPAC-Name |
8-(3-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C10H14N6.2ClH/c1-8-6-15(4-2-11-8)9-10-14-13-7-16(10)5-3-12-9;;/h3,5,7-8,11H,2,4,6H2,1H3;2*1H |
InChI-Schlüssel |
YNROQWFLPSUDBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1)C2=NC=CN3C2=NN=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate](/img/structure/B15272211.png)
![2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15272220.png)
![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![1-Methyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B15272230.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)
![2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B15272233.png)

![N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B15272237.png)


![(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B15272249.png)
![1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B15272252.png)
![2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B15272263.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-3-methylbutanoic acid](/img/structure/B15272275.png)
